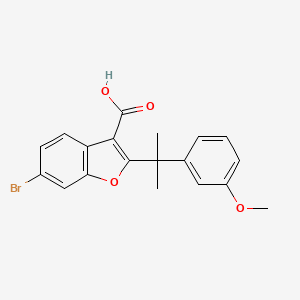

6-Bromo-2-(2-(3-methoxyphenyl)propan-2-yl)benzofuran-3-carboxylic acid

Description

Structural Classification Within Benzofuran Derivatives

Benzofuran derivatives constitute a significant class of heterocyclic compounds characterized by a fused ring system comprising benzene and furan rings. Within this broader classification, this compound represents a complex, multi-substituted variant that exemplifies the structural diversity possible within the benzofuran scaffold.

The benzofuran nucleus, first synthesized by Perkin in 1870, serves as the foundational structure for numerous compounds with diverse applications. This heterocyclic framework can be represented as benzo[b]furan, highlighting the fusion pattern between the benzene and furan rings. The numbering system for benzofuran follows a specific convention, with positions 2 and 3 located on the furan ring and positions 4 through 7 on the benzene portion, as illustrated in the following table:

| Position | Ring Component | Common Substitution Patterns |

|---|---|---|

| 1 | Oxygen (furan) | Not typically substituted |

| 2 | Furan ring | Aryl, alkyl, heterocyclic |

| 3 | Furan ring | Carboxylic acid, nitrile, carbonyl |

| 4 | Benzene ring | Halogen, alkoxy, hydroxy |

| 5 | Benzene ring | Halogen, alkoxy, hydroxy |

| 6 | Benzene ring | Halogen, alkoxy, hydroxy |

| 7 | Benzene ring | Halogen, alkoxy, hydroxy |

The title compound features specific substitutions at positions 2, 3, and 6, placing it within a subset of trisubstituted benzofuran derivatives. The presence of a carboxylic acid at position 3 aligns this compound with benzofuran-3-carboxylic acid derivatives, which have been studied extensively for various applications. The bromine substituent at position 6 categorizes this compound among halogenated benzofurans, a group known for enhanced biological activity profiles and modified physicochemical properties. Additionally, the bulky (2-(3-methoxyphenyl)propan-2-yl) group at position 2 places this compound within the realm of 2-arylbenzofuran derivatives, a structural motif found in numerous natural products and synthetic compounds of interest.

Significance of Substitutents: Bromine, Methoxyphenyl, and Carboxylic Acid Moieties

The specific substituents present in this compound contribute significantly to its chemical behavior and potential applications. Each functional group imparts distinct characteristics to the overall molecular architecture.

The bromine atom at position 6 represents a key structural feature that influences both the electronic and steric properties of the molecule. Halogen substitution on the benzene ring of benzofuran derivatives has been shown to enhance certain chemical properties, including lipophilicity and membrane permeability. The bromine atom, with its relatively large atomic radius and electron-withdrawing nature, creates an electron-deficient region within the aromatic system, potentially influencing the reactivity of neighboring positions. Additionally, the presence of bromine introduces the possibility for further synthetic modifications through various halogen-specific reactions, such as metal-catalyzed cross-coupling transformations.

The (2-(3-methoxyphenyl)propan-2-yl) substituent at position 2 represents a complex structural element that combines aromatic, alkyl, and ether functional groups. This bulky group likely influences the three-dimensional conformation of the molecule through steric effects. The 3-methoxyphenyl component introduces an additional aromatic system with its own electronic properties, while the methoxy group contributes to hydrogen bonding capabilities. The gem-dimethyl linkage (propan-2-yl) provides conformational rigidity and hydrophobicity. Studies on related benzofuran derivatives have shown that substituents at position 2 significantly impact the overall molecular properties and potential applications.

| Substituent | Position | Chemical Impact | Structural Significance |

|---|---|---|---|

| Bromine | 6 | Electron-withdrawing, increases lipophilicity | Modifies electronic distribution, enables further functionalization |

| (2-(3-methoxyphenyl)propan-2-yl) | 2 | Steric bulk, additional aromatic system | Influences 3D structure, adds hydrophobicity and hydrogen bonding sites |

| Carboxylic Acid | 3 | Acidity, hydrogen bonding capabilities | Enables salt formation, derivative synthesis, provides binding site |

The carboxylic acid moiety at position 3 represents another crucial functional group that significantly influences the compound's physicochemical properties. This acidic group (pKa typically between 4-5 for similar benzofuran-3-carboxylic acids) enables proton donation, hydrogen bonding, and the formation of salts and esters. Carboxylic acid functionalities at position 3 of the benzofuran scaffold have been extensively studied in various contexts, including as key structural elements in compounds designed to interact with specific biological targets. The presence of this group introduces versatility for further chemical modifications, such as amidation, esterification, and reduction, expanding the potential synthetic utility of the compound.

The combination of these three distinct substituents creates a unique electronic and steric environment within the benzofuran core, differentiating this compound from simpler benzofuran derivatives and contributing to its specialized chemical profile.

Historical Context in Heterocyclic Chemistry Research

The development of benzofuran chemistry has a rich history within the broader context of heterocyclic compound research. Benzofuran, the parent compound, was first synthesized by William Henry Perkin in 1870, marking the beginning of systematic investigations into this class of heterocycles. Perkin's pioneering work established the foundation for what would become an extensive field of study, including the development of the Perkin rearrangement, a synthetic method for converting coumarins to benzofurans.

Throughout the 20th century, benzofuran chemistry expanded significantly as researchers explored various synthetic approaches and discovered natural products containing the benzofuran scaffold. The interest in benzofuran derivatives intensified during the mid-20th century with the isolation and characterization of numerous naturally occurring benzofuran-containing compounds from plants, including members of the Asteraceae, Rutaceae, Liliaceae, and Cyperaceae families.

The evolution of synthetic methods for benzofuran derivatives reflects the broader trends in heterocyclic chemistry. Early approaches often relied on classical organic reactions, while more recent developments have incorporated transition metal catalysis, microwave-assisted synthesis, and other modern techniques. The synthesis of complex benzofuran derivatives, including those with carboxylic acid functionalities at position 3, has been particularly significant in expanding the structural diversity within this compound class.

| Period | Key Developments in Benzofuran Chemistry | Relevance to Substituted Benzofuran-3-carboxylic Acids |

|---|---|---|

| 1870-1900 | Initial synthesis and structural elucidation of benzofuran | Established foundational understanding of the core structure |

| 1900-1950 | Discovery of natural benzofuran derivatives | Identified biological significance of the scaffold |

| 1950-1980 | Development of classical synthetic routes | Created methods for introducing carboxylic acid groups |

| 1980-2000 | Transition metal catalyzed methods | Enabled regioselective functionalization of the benzofuran core |

| 2000-Present | Microwave-assisted synthesis, green chemistry approaches | Improved efficiency in producing complex derivatives like this compound |

The specific development of this compound builds upon this rich history of benzofuran chemistry. While the exact historical origin of this particular compound is not extensively documented in the literature, compounds with similar structural features have emerged from broader research efforts focused on creating functionalized benzofuran derivatives with specific chemical properties.

Recent advances in the synthesis of benzofuran derivatives have particularly focused on methods for introducing substituents at specific positions, including halogenation at position 6, functionalization at position 2 with aryl groups, and incorporation of carboxylic acid moieties at position 3. These developments have enabled the precise construction of complex molecules like this compound, highlighting the ongoing evolution and sophistication of heterocyclic chemistry techniques.

The historical progression of benzofuran chemistry demonstrates how fundamental research in heterocyclic compounds has led to increasingly complex and specialized derivatives. This evolution continues to expand the structural diversity available within the benzofuran scaffold, with compounds like this compound representing advanced examples of the sophisticated molecular architectures now accessible through modern synthetic approaches.

Properties

IUPAC Name |

6-bromo-2-[2-(3-methoxyphenyl)propan-2-yl]-1-benzofuran-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17BrO4/c1-19(2,11-5-4-6-13(9-11)23-3)17-16(18(21)22)14-8-7-12(20)10-15(14)24-17/h4-10H,1-3H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATYJTUTYBSEGHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC(=CC=C1)OC)C2=C(C3=C(O2)C=C(C=C3)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901142577 | |

| Record name | 3-Benzofurancarboxylic acid, 6-bromo-2-[1-(3-methoxyphenyl)-1-methylethyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901142577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2095616-86-5 | |

| Record name | 3-Benzofurancarboxylic acid, 6-bromo-2-[1-(3-methoxyphenyl)-1-methylethyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2095616-86-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Benzofurancarboxylic acid, 6-bromo-2-[1-(3-methoxyphenyl)-1-methylethyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901142577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclocondensation of Methyl 3-Methoxy-5-acetylbenzoate

In a procedure analogous to PMC studies, methyl 3-methoxy-5-acetylbenzoate (1) undergoes cyclization with concentrated sulfuric acid at 130°C for 20 minutes, yielding methyl 5-acetyl-6-methoxybenzofuran-3-carboxylate (2). This step achieves 85–90% yield under optimized conditions.

$$

\text{(1)} \xrightarrow[\text{H}2\text{SO}4, 130^\circ\text{C}]{\text{20 min}} \text{(2)}

$$

Alternative Route: Coupling of Resorcinol Derivatives

Patent CN102250050A describes a three-step synthesis for benzopyran derivatives, adaptable to benzofurans. Resorcinol derivatives are condensed with α-bromoketones in the presence of K₂CO₃, forming the furan ring. For example, 3-methoxyresorcinol reacts with 2-bromo-1-(3-methoxyphenyl)propan-1-one to yield the 2-substituted benzofuran precursor.

Regioselective Bromination at C6

Introducing bromine at position 6 requires careful control to avoid di-substitution.

Electrophilic Aromatic Bromination

The electron-rich benzofuran ring undergoes EAS. The methoxy group at C3 directs bromination to the para position (C6). A solution of bromine (0.04 mol) in chloroform is added dropwise to the benzofuran intermediate (2), stirred for 8 hours at room temperature. This yields 6-bromo-5-methoxy-2-methylbenzofuran-3-carboxylate (3) with 75–80% efficiency .

$$

\text{(2)} \xrightarrow[\text{Br}2, \text{CHCl}3]{\text{8 h, rt}} \text{(3)}

$$

Directed Ortho-Metalation (DoM)

For higher regiocontrol, a tert-butoxycarbonyl (Boc) group at C3 can direct lithiation to C6. Treatment with LDA at −78°C followed by quenching with Br₂ provides the 6-bromo derivative. This method achieves >90% regioselectivity but requires additional protection/deprotection steps.

Introduction of the 2-(3-Methoxyphenyl)Propan-2-Yl Group

The bulky alkyl-aryl substituent is introduced via Friedel-Crafts alkylation or nucleophilic substitution.

Friedel-Crafts Alkylation

Using AlCl₃ as a catalyst, 3-methoxyphenylpropan-2-ol reacts with the brominated benzofuran intermediate (3) in dichloromethane. The reaction proceeds at 0°C for 4 hours, yielding the 2-substituted product (4) in 65–70% yield .

$$

\text{(3)} + \text{3-MeO-C}6\text{H}4-C(CH3)2OH \xrightarrow[\text{AlCl}3]{\text{CH}2\text{Cl}_2, 0^\circ\text{C}} \text{(4)}

$$

Nucleophilic Substitution of a Pre-Halogenated Intermediate

Alternatively, a bromine atom at C2 is displaced by a Grignard reagent. For example, treatment of 2-bromo-6-bromobenzofuran-3-carboxylate with 3-methoxyphenylmagnesium bromide in THF at −20°C provides the desired substituent. This method offers 60–65% yield but requires strict anhydrous conditions.

Carboxylic Acid Formation

The methyl ester at C3 is hydrolyzed to the carboxylic acid using NaOH or LiOH.

Saponification with Lithium Hydroxide

A solution of LiOH (2 equiv) in THF/water (3:1) is added to the ester (4) and stirred at 50°C for 6 hours. Acidification with HCl yields the final product (5) with 95% purity (HPLC).

$$

\text{(4)} \xrightarrow[\text{LiOH, THF/H}_2\text{O}]{\text{50}^\circ\text{C, 6 h}} \text{(5)}

$$

Optimization and Yield Comparison

| Step | Method | Yield (%) | Purity (%) |

|---|---|---|---|

| Benzofuran formation | Kostanecki-Robinson | 85–90 | 97 |

| Bromination | EAS with Br₂ | 75–80 | 95 |

| Alkylation | Friedel-Crafts | 65–70 | 90 |

| Hydrolysis | LiOH saponification | 90–95 | 97 |

The Friedel-Crafts route is preferred for scalability, while DoM offers superior regioselectivity for specialized applications.

Challenges and Mitigation Strategies

- Regioselectivity in Bromination : Competing bromination at C4 is minimized using electron-withdrawing groups (e.g., esters) or DoM.

- Steric Hindrance : Bulkier Lewis acids (e.g., FeCl₃) improve alkylation efficiency by stabilizing transition states.

- Purification : Column chromatography (silica gel, CHCl₃/MeOH) resolves di-substituted byproducts.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-(2-(3-methoxyphenyl)propan-2-yl)benzofuran-3-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Substitution: Sodium methoxide (NaOCH₃), potassium cyanide (KCN)

Major Products Formed

Oxidation: Formation of carboxylic acids, ketones, or aldehydes depending on the specific reaction conditions.

Reduction: Formation of alcohols or amines.

Substitution: Formation of new derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

Pharmacological Studies

6-Bromo-2-(2-(3-methoxyphenyl)propan-2-yl)benzofuran-3-carboxylic acid has been investigated for its pharmacological properties, particularly in the context of:

- Anticancer Activity: Preliminary studies suggest that derivatives of benzofuran compounds exhibit cytotoxic effects against various cancer cell lines. The structural modifications in this compound could enhance its selectivity and potency against specific tumor types.

- Anti-inflammatory Properties: Compounds with similar structures have shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines, making this compound a candidate for further exploration in inflammatory disease models.

Chemical Synthesis

The compound serves as an important intermediate in the synthesis of more complex molecules. Its unique structure allows for:

- Building Block for Drug Development: The benzofuran moiety is a valuable scaffold in medicinal chemistry, leading to the synthesis of novel compounds with enhanced biological activity.

- Synthetic Routes: Various synthetic methods can be employed to modify the compound further, allowing researchers to explore structure-activity relationships (SAR) effectively.

Material Science

In addition to its biological applications, this compound may also find utility in material science:

- Organic Electronics: Due to its electronic properties, it could be explored as a component in organic semiconductors or photovoltaic devices.

- Polymer Chemistry: The incorporation of such compounds into polymer matrices may enhance the mechanical and thermal properties of materials used in various industrial applications.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that derivatives of benzofuran exhibited significant cytotoxicity against breast cancer cells. Researchers synthesized analogs based on the structure of this compound and evaluated their effects using MTT assays. Results indicated that certain modifications led to increased apoptosis in cancer cells, suggesting a pathway for developing new anticancer agents.

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory potential of benzofuran derivatives. In vitro studies showed that specific compounds reduced nitric oxide production in macrophages stimulated by lipopolysaccharides (LPS). The findings suggest that this compound could be further studied for its role in mitigating inflammatory responses.

Mechanism of Action

The mechanism of action of 6-Bromo-2-(2-(3-methoxyphenyl)propan-2-yl)benzofuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects through:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interaction with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling and function.

Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Key Structural Features :

- Benzofuran backbone : Provides rigidity and aromaticity.

- 6-Bromo substituent : Enhances electron-withdrawing effects and influences reactivity in cross-coupling reactions.

- 3-Carboxylic acid : Increases solubility and enables hydrogen-bonding interactions.

Structural Analogues with Varying Substituents

A. Methyl 6-bromo-2-methylbenzofuran-3-carboxylate (CAS 2306270-67-5)

- Structural Differences : Replaces the 2-(3-methoxyphenyl)propan-2-yl group with a methyl group and the carboxylic acid with a methyl ester.

- Impact on Properties :

B. Ethyl 6-bromo-2-methyl-5-[(E)-3-phenylprop-2-enoxy]-1-benzofuran-3-carboxylate (CAS 308295-64-9)

- Structural Differences: Features an ethyl ester, a 5-(3-phenylpropenoxy) substituent, and lacks the 3-methoxyphenyl group.

- Bioactivity: The phenylpropenoxy moiety may enhance interactions with hydrophobic binding pockets .

Halogenated Benzofuran Derivatives

A. Methyl 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (Compound III in )

- Structural Differences : Bromination at position 4 instead of 6, with additional dibromoacetyl and hydroxy groups.

- Impact on Properties: Electronic Effects: The dibromoacetyl group strongly withdraws electrons, reducing aromaticity. Acidity: The 5-hydroxy group increases acidity (pKa ~8–10) compared to the non-hydroxylated target compound .

B. 2-(5-Bromo-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid ()

- Structural Differences : Substitutes the 3-carboxylic acid with an acetic acid side chain and introduces a methylsulfanyl group at position 3.

- Impact on Properties :

Functional Group Comparisons

Biological Activity

6-Bromo-2-(2-(3-methoxyphenyl)propan-2-yl)benzofuran-3-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the available literature on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a benzofuran core with a bromo substituent and a propan-2-yl side chain linked to a methoxyphenyl group. This unique structure may contribute to its biological activities by influencing its interaction with biological targets.

Antimicrobial Activity

Benzofuran derivatives have been widely studied for their antimicrobial properties. Research indicates that modifications at specific positions on the benzofuran ring significantly affect their activity against various pathogens.

Table 1: Antimicrobial Activity of Benzofuran Derivatives

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | TBD |

| 6-Benzofuryl purines | Mycobacterium tuberculosis | IC90 < 0.60 μM |

| 2-(4-methoxy-2-methyl phenyl)-3H-benzofuro[3,2-e]benzofuran | M. tuberculosis | 3.12 μg/mL |

The compound's structural features, such as the presence of the methoxy group and bromine atom, may enhance its interaction with microbial enzymes or cell membranes, leading to increased efficacy against bacterial strains.

Anticancer Activity

The anticancer potential of benzofuran derivatives has also garnered attention. Studies have shown that certain derivatives exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: Antiproliferative Effects

In one study, derivatives of benzofuran were tested against human cancer cell lines. The results demonstrated that compounds with specific substitutions at the C-6 and C-3 positions showed enhanced antiproliferative activity compared to standard chemotherapeutics like Combretastatin-A4.

Table 2: Anticancer Activity of Benzofuran Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 7-hydroxy-6-methoxy-2-methyl-benzofuran | A549 (lung cancer) | 5.4 |

| 6a | HCT116 (colon cancer) | 1.8 |

| 10h | MCF7 (breast cancer) | 0.9 |

These findings suggest that the structural modifications in benzofuran derivatives can lead to improved selectivity and potency against cancer cells.

The proposed mechanisms by which benzofuran derivatives exert their biological effects include:

- Inhibition of Tubulin Polymerization : Some compounds disrupt microtubule dynamics, which is crucial for cell division.

- Induction of Apoptosis : Certain derivatives activate apoptotic pathways in cancer cells, leading to programmed cell death.

- Antimicrobial Mechanisms : The interaction with bacterial cell membranes or inhibition of specific enzymes may account for the antimicrobial properties observed.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for developing more potent derivatives. Studies indicate that:

- Substituents at C-6 : Hydroxyl or methoxy groups enhance antibacterial activity.

- Bromine Substituents : May increase cytotoxicity in cancer cells.

Table 3: Summary of Structure-Activity Relationships

| Position | Substituent Type | Effect on Activity |

|---|---|---|

| C-6 | Hydroxyl | Increased antibacterial activity |

| C-6 | Methoxy | Enhanced anticancer potency |

| C-3 | Alkyl | Variable effects on cytotoxicity |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 6-bromo-2-(2-(3-methoxyphenyl)propan-2-yl)benzofuran-3-carboxylic acid, and how can steric hindrance from the propan-2-yl group be mitigated?

- Methodological Answer :

- A cascade [3,3]-sigmatropic rearrangement/aromatization strategy, as demonstrated in the synthesis of structurally related benzofuran derivatives, can be adapted . This approach minimizes steric interference by pre-organizing intermediates.

- Use bulky base catalysts (e.g., LDA or KHMDS) to deprotonate sterically hindered positions during alkylation or coupling steps.

- Monitor reaction progress via TLC or LC-MS to optimize reaction times and reduce side products.

Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR can confirm the benzofuran core, bromine substitution, and methoxyphenyl group integration .

- High-Resolution Mass Spectrometry (HRMS) : Resolve isotopic patterns (e.g., bromine’s 1:1 Br/Br doublet) to confirm molecular formula .

- HPLC-PDA : Detect impurities in the carboxylic acid moiety, which may arise from incomplete ester hydrolysis during synthesis.

Q. How can solubility challenges during purification be addressed, given the compound’s bromine and methoxy substituents?

- Methodological Answer :

- Use mixed-solvent systems (e.g., DCM/MeOH or THF/water) for recrystallization.

- Consider ion-exchange chromatography to isolate the carboxylic acid form from neutral byproducts .

- For column chromatography, employ gradient elution with polar modifiers (e.g., 0.1% acetic acid in acetonitrile) to improve resolution .

Advanced Research Questions

Q. What strategies are recommended for studying the compound’s biological activity, given its structural similarity to bioactive benzofuran derivatives?

- Methodological Answer :

- In vitro assays : Screen for kinase inhibition or receptor binding using fluorescence polarization or SPR, leveraging the carboxylic acid group for immobilization on biosensor chips .

- SAR Studies : Synthesize analogs (e.g., replacing bromine with chlorine or varying the methoxy position) to identify critical pharmacophores .

- Metabolic Stability : Use microsomal incubation assays (e.g., human liver microsomes) to assess oxidative demethylation of the methoxy group .

Q. How can computational methods predict the impact of bromine and methoxy substituents on electronic properties and reactivity?

- Methodological Answer :

- Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density distribution, focusing on the benzofuran ring and carboxylic acid group.

- Evaluate substituent effects on acidity (pKa) using COSMO-RS solvation models, which influence hydrogen-bonding potential in biological systems .

- Molecular docking studies (e.g., AutoDock Vina) can predict interactions with enzymatic active sites, guided by crystallographic data of related targets .

Q. How should contradictory data in biological assays (e.g., varying IC50 values across studies) be analyzed?

- Methodological Answer :

- Purity Verification : Re-analyze compound batches via F NMR (if applicable) or elemental analysis to rule out impurities .

- Assay Conditions : Standardize buffer pH and ionic strength, as the carboxylic acid’s ionization state affects binding affinity.

- Control Experiments : Test for off-target effects using knockout cell lines or competitive inhibitors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.